2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)propanamide
Description
Properties
IUPAC Name |
2-(3-methyl-6-oxopyridazin-1-yl)-N-pyridin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-9-3-4-12(18)17(16-9)10(2)13(19)15-11-5-7-14-8-6-11/h3-8,10H,1-2H3,(H,14,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPVEPWHDSFYJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)propanamide typically involves the following steps:
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the pyridazinone intermediate.
Formation of the Propanamide Linker: This step involves the amidation reaction, where the pyridazinone-pyridine intermediate reacts with a suitable acylating agent like propanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazinone ring, forming carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, converting it to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, amines, thiols.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Biochemical Research: Used as a probe to study enzyme interactions and metabolic pathways.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares the target compound with structurally and functionally related pyridazinone derivatives, focusing on synthesis, pharmacological activity, and physicochemical properties.
Structural Analogues
Key structural analogues include:
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]propanamide (Compound 84) : Differs in the substitution of the pyridin-4-yl group with a 4-bromophenyl group and the addition of a 3-methoxybenzyl moiety at the 5-position of the pyridazinone ring. Exhibits anti-inflammatory activity, highlighting the role of electron-withdrawing substituents (e.g., bromine) in modulating activity.
2-[4-(2-Chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetohydrazide (Compound I) :
- Replaces the propanamide-pyridin-4-yl chain with an acetohydrazide group.
- Reported as an anticonvulsant agent, suggesting that the hydrazide moiety may enhance central nervous system (CNS) penetration.
(S)-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)-N-(pyridin-4-yl)propanamide (Compound 3n) : Incorporates an indole ring and a phenylpropanamide chain instead of the pyridazinone core. Targets Trypanosoma cruzi CYP51, demonstrating the versatility of pyridin-4-yl-containing amides in antiparasitic drug design.
Pharmacological Activity
Physicochemical Properties
Structure-Activity Relationships (SAR)
Pyridazinone Core: Essential for hydrogen bonding with biological targets (e.g., TNF-α or CYP51) .
3-Methyl Substitution : Enhances metabolic stability by sterically shielding the ring from oxidation .
Pyridin-4-yl Group : Improves solubility and bioavailability compared to halogenated aryl groups (e.g., 4-bromophenyl in Compound 84) .
Amide Linker : Critical for target engagement; replacing hydrazide (Compound I) with propanamide (Target Compound) may reduce CNS toxicity .
Biological Activity
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)propanamide, also known by its CAS number 1234894-61-1, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 258.28 g/mol. Its structure includes a pyridazine moiety, which is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| CAS Number | 1234894-61-1 |
| Molecular Formula | C13H14N4O2 |
| Molecular Weight | 258.28 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound have been investigated in several studies.
Anticancer Activity
A study evaluated the cytotoxic effects of related pyridazine derivatives against multiple human cancer cell lines. The results indicated that these compounds could inhibit cell proliferation significantly. For instance, compounds similar to the target compound demonstrated IC50 values ranging from 4.47 to 52.8 μM against ovarian and breast cancer cell lines. These findings suggest that the compound may act as a tubulin inhibitor, disrupting microtubule dynamics crucial for cell division .
The proposed mechanism for the anticancer activity involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. Molecular docking studies have shown that these compounds can bind effectively to the colchicine-binding site on tubulin, providing insights into their potential as chemotherapeutic agents .
Case Studies
- Cytotoxicity Evaluation : In a comprehensive study, various derivatives were synthesized and tested for their cytotoxic properties against A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer) cell lines. The most potent compounds induced significant cell cycle arrest and apoptosis in treated cells, highlighting their potential as effective anticancer agents .
- Synthesis and Structure-Activity Relationship : Another study focused on synthesizing various analogs of pyridazine derivatives to explore their structure-activity relationship (SAR). It was found that modifications at specific positions on the pyridazine ring influenced both potency and selectivity towards different cancer cell lines .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)propanamide?
- Answer : The synthesis typically involves multi-step reactions starting with precursor preparation. Key steps include:
Formation of the pyridazinone core : Cyclocondensation of hydrazine derivatives with diketones or keto esters under reflux conditions .
Introduction of the methyl group : Alkylation or substitution reactions using methyl halides or methylating agents .
Amide coupling : Reaction of the pyridazinone intermediate with pyridin-4-amine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in aprotic solvents like DMF or THF .
Table 1 : Representative Reaction Conditions for Key Steps
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, the pyridazine C=O group appears at ~165–170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 299.12) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) .
Q. How do the functional groups in this compound influence its reactivity?
- Answer :
- Pyridazinone core : The electron-deficient pyridazine ring undergoes nucleophilic substitution at the 3- and 6-positions .
- Amide group : Participates in hydrogen bonding, affecting solubility and biological interactions .
- Pyridinyl moiety : Enhances π-π stacking interactions in protein binding studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require purification via column chromatography .
- Catalyst optimization : Use of Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to attach aryl groups, improving regioselectivity .
- Temperature control : Lower temperatures (0–5°C) during amide coupling reduce side reactions like racemization .
- Yield improvement : Sequential quenching and extraction (e.g., ethyl acetate/water) remove unreacted reagents .
Q. How can contradictions in reported biological activity data be resolved?
- Answer :
- Reproducibility checks : Validate assays under standardized conditions (e.g., cell lines, incubation time) .
- Metabolic stability testing : Use liver microsome assays to identify degradation products that may alter activity .
- Structural analogs : Compare activity of derivatives to isolate the impact of specific substituents (e.g., methyl vs. chloro groups) .
Q. What experimental strategies are recommended for evaluating pharmacokinetic properties?
- Answer :
- In vitro assays :
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction .
- CYP450 inhibition : Fluorescent-based assays using recombinant enzymes .
- In vivo studies :
- Bioavailability : Oral vs. intravenous administration in rodent models, with LC-MS/MS quantification .
- Tissue distribution : Radiolabeled compound tracking via autoradiography .
Q. How can thermal and chemical stability be assessed under varying conditions?
- Answer :
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., onset at ~200°C) .
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting point ~180–185°C) .
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, followed by HPLC monitoring .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
